molecular formula C7H8NaO3S+ B147522 Sodium p-toluenesulfonate CAS No. 657-84-1

Sodium p-toluenesulfonate

Cat. No. B147522
CAS RN: 657-84-1
M. Wt: 195.19 g/mol
InChI Key: KVCGISUBCHHTDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium p-toluenesulfonate, also known as sodium 4-methylbenzenesulfonate, is a compound that has been studied in various contexts due to its utility in chemical synthesis and industrial processes. It is particularly noted for its role in the production of D-(-)-p-hydroxyphenylglycine, a compound of interest in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of sodium p-toluenesulfonate can occur through reactions involving toluenesulfinic acid and acyl chlorides. For instance, sodium p-toluenesulfinate reacts with acetyl chloride to yield sodium p-toluenesulfonate among other products. The reaction with benzoyl chloride also produces sodium p-toluenesulfonate, indicating that it can be synthesized through various acyl chloride reactions .

Molecular Structure Analysis

X-ray crystallography studies on p-toluenesulfonates of N-oxyimides, which are structurally related to sodium p-toluenesulfonate, reveal a flattened pyramidal geometry of the hydroxyimide ring nitrogen. This structural feature is significant as it contributes to the chemical reactivity and potential inhibitory properties against proteases .

Chemical Reactions Analysis

Sodium p-toluenesulfonate is involved in several chemical reactions. It can be used to generate p-toluenesulfonyl radicals in the presence of copper(II) acetate, which then participate in radical-mediated reactions to produce substituted naphthalene and isoquinoline derivatives . Additionally, it is a product of the reaction between toluenesulfinic acid and acyl chlorides . The compound also undergoes acetolysis, leading to both substitution and elimination products, with the reaction mechanisms involving bimolecular processes and sigmatropic rearrangements .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of sodium p-toluenesulfonate are not detailed in the provided papers, its utility in various reactions suggests that it is a stable and reactive sulfonate salt. Its solubility in water and reactivity with other chemicals are implied by its use in aqueous solutions for electrochemical processes and radical reactions . The degradation of structurally similar sodium p-cumenesulfonate in various conditions, including electrochemical and photochemical methods, suggests that sulfonate salts like sodium p-toluenesulfonate may undergo complex transformations under certain conditions .

Relevant Case Studies

A case study involving sodium p-toluenesulfonate is its use in the recycle of p-toluenesulfonic acid in the production of D-(-)-p-hydroxyphenylglycine. A bipolar membrane-based process was proposed for regenerating sodium p-toluenesulfonate, with a removal ratio of Na+ around 80% and an average current efficiency of 20–50% . Another case study is the electrochemical, photochemical, and photoelectrochemical treatment of sodium p-cumenesulfonate, which shares structural similarities with sodium p-toluenesulfonate. The study provides insights into the degradation pathways and efficiency of mineralization processes for sulfonate salts .

Scientific Research Applications

1. Chemical Production and Regeneration

Sodium p-toluenesulfonate plays a crucial role in chemical production processes. Yu, Su, and Wang (2005) demonstrated its regeneration in the production of D-(-)-p-hydroxyphenylglycine, highlighting its potential for recycling and reuse in industrial applications Yu, Su, & Wang, 2005.

2. Biomass Liquefaction

Xi et al. (2018) explored the role of sodium p-toluenesulfonate in the plasma electrolytic liquefaction of biomass. They found that sodium p-toluenesulfonate outperformed other catalysts in terms of liquefaction yield, making it a promising catalyst for biomass conversion Xi et al., 2018.

3. Energy Storage

Liao et al. (2017) researched the application of composite sodium p-toluenesulfonate/polypyrrole/TiO2 nanotubes/Ti in sodium-ion batteries. Their findings suggest that sodium p-toluenesulfonate can enhance the electrochemical performance of sodium-ion batteries, opening new pathways for energy storage solutions Liao et al., 2017.

4. Fluorescent Probe Development

Sodium p-toluenesulfonate has been utilized in the synthesis of sulfur-doped graphene quantum dots, as reported by Li et al. (2014). These quantum dots, which show a sensitive response to Fe(3+), highlight the potential of sodium p-toluenesulfonate in developing novel fluorescent probes for biomedical applications Li et al., 2014.

5. Solubility Research

Sodium p-toluenesulfonate's solubility in various solutions has been extensively studied, providing valuable data for chemical processes and product formulations. For instance, Zhao et al. (2013) investigated its solubility in aqueous sulfuric acid solutions, contributing to our understanding of its behavior in different chemical environments Zhao et al., 2013.

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Sodium p-toluenesulfonate is used as a supporting electrolyte for depositing polypyrrole membranes . It was also used as a solute to study the performance of resin particles . It is a hydrotrope used to enhance the solubility of the amphiphilic drug in aqueous solution .

properties

IUPAC Name

sodium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCGISUBCHHTDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-15-4 (Parent)
Record name Sodium p-tolyl sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9042415
Record name Sodium 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Solid; [Hawley] Faintly beige powder; [MSDSonline]
Record name Benzenesulfonic acid, 4-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium p-tolyl sulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7172
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

VERY SOL IN WATER
Record name SODIUM P-TOLYL SULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Sodium p-toluenesulfonate

Color/Form

ORTHORHOMBIC PLATES

CAS RN

657-84-1, 12068-03-0
Record name Sodium p-tolyl sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, methyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium toluenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM TOLUENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V179P6Q43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SODIUM P-TOLYL SULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Preparation in situ from 4-(6-piperidinohexyl)-3,5-dioxomorpholine-p-toluenesulfonate. 43 milligrams (0.095 millimole) of 4-(6-piperidinohexyl)-3,5-dioxomorpholine.p-toluenesulfonate (prepared as described in Example IX) was dissolved in 2 milliliters of 0.1 N sodium hydroxide (0.2 millimole) to obtain an aqueous solution of sodium [2-(6-piperidinohexyl)amino-2-oxoethoxy]acetate and sodium tosylate. The solution had the following spectral characteristics:
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
43 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Preparation in situ from 4-(6-piperidinohexyl)-3,5-dioxomorpholine.p-toluenesulfonate. 43 milligrams (0.095 millimole) of 4-(6-piperidinohexyl)-3,5-dioxomorpholine.p-toluenesulfonate (prepared as described in Example IX) was dissolved in 2 milliliters of 0.1N sodium hydroxide (0.2 millimole) to obtain an aqueous solution of sodium [2-(6-piperidinohexyl)amino-2-oxoethoxy]acetate and sodium tosylate. The solution had the following spectral characteristics:
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
43 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 1000 g of 10% paratoluene sulfonic acid aqueous solution stirred at room temperature, 2 mol of hydroxide sodium was added to adjust it into pH6, approximately, so as to obtain a sodium paratoluenesulfonate aqueous solution.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium p-toluenesulfonate
Reactant of Route 2
Sodium p-toluenesulfonate
Reactant of Route 3
Sodium p-toluenesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium p-toluenesulfonate
Reactant of Route 5
Sodium p-toluenesulfonate
Reactant of Route 6
Sodium p-toluenesulfonate

Citations

For This Compound
1,890
Citations
KK Pei, RX Zhao, GL Zhang, Q Xia… - Journal of Chemical & …, 2018 - ACS Publications
The solubilities of sodium p-toluenesulfonate (NaPTS), sodium sulfite (Na 2 SO 3 ), and sodium p-methylphenoxide (NaCRS) in aqueous NaOH solutions and Na 2 SO 3 in aqueous …
Number of citations: 6 pubs.acs.org
MA Rub, N Azum - Journal of Molecular Liquids, 2021 - Elsevier
The interaction between an amphiphilic phenothiazine drug—promethazine hydrochloride (PMT)—and anionic hydrotrope sodium p-toluenesulfonate (NaTS) mixtures was analyzed …
Number of citations: 10 www.sciencedirect.com
G González, EJ Nassar, MED Zaniquelli - Journal of colloid and interface …, 2000 - Elsevier
Although hydrotropy is extensively used in industry, the molecular mechanism of hydrotropic solubilization has not been completely elucidated yet. In this paper the interaction between …
Number of citations: 27 www.sciencedirect.com
W Zhao, W Zou, T Liu, FB Zhang… - Industrial & …, 2013 - ACS Publications
The solubilities of p-toluenesulfonic acid monohydrate (PTSA·H 2 O) and sodium p-toluenesulfonate (NaPTS) in aqueous sulfuric acid solutions were investigated at a temperature …
Number of citations: 9 pubs.acs.org
J Steigman, R DeIasi, J Lando - The Journal of Physical Chemistry, 1970 - ACS Publications
… compounds consisting of sodium p-toluenesulfonate, water, … Sodium p-toluenesulfonate exists as a stable hemihydrate at … to that in the hemihydrate of sodium p-toluenesulfonate. In the …
Number of citations: 2 pubs.acs.org
RS TIPSON, MA CLAPP… - The Journal of Organic …, 1947 - ACS Publications
… of replacement of the tosyloxy group was to determine the per cent of sodium p-toluenesulfonate formed on … with respect to sodium p-toluenesulfonate. The question of the mechanism of …
Number of citations: 62 pubs.acs.org
JM Parry, R Parsons - Journal of The Electrochemical Society, 1966 - iopscience.iop.org
… Sodium p-toluenesulfonate was recrystallized three times from equilibrium water; it crystallizes as the hemihydrate from concentrated solutions. The water content was determined by …
Number of citations: 115 iopscience.iop.org
RS Tipson, P Block Jr - Journal of the American Chemical Society, 1944 - ACS Publications
… conditions, and find that a reaction takes place; but the reaction is not in conformity with equation (1), which would only giverise to2,4-dinitroiodobenzene and sodium p-toluenesulfonate…
Number of citations: 2 pubs.acs.org
Q Liao, H Hou, J Duan, S Liu, Y Yao, Z Dai… - International Journal of …, 2017 - Elsevier
… Composite sodium p-toluenesulfonate/polypyrrole/TiO 2 nanotubes/Ti was designed and … The obtained composite sodium p-toluenesulfonate/polypyrrole/TiO 2 nanotubes/Ti (TsONa/…
Number of citations: 17 www.sciencedirect.com
PC Ho, CH Ho, KA Kraus - Journal of Chemical and Engineering …, 1979 - ACS Publications
The solubility of toluene in aqueous solutions of nine substituted sodium benzenesulfonates with short side chains was determined at 25 and 55 C using gas chromatography for the …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.